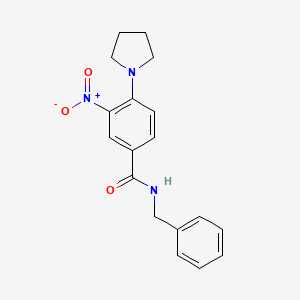![molecular formula C19H14Cl2N2O3S B4085723 N-(2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B4085723.png)
N-(2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}phenyl)benzamide
Vue d'ensemble
Description
N-(2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}phenyl)benzamide, commonly known as CCNSB, is a chemical compound with potential therapeutic applications. CCNSB belongs to the class of sulfonamide compounds and has been studied for its anti-inflammatory and anti-tumor properties.
Applications De Recherche Scientifique
Antiviral Activity
The compound’s structure suggests potential antiviral properties. For instance, related indole derivatives have demonstrated anti-HCV (hepatitis C virus) activity . Researchers have explored its efficacy against other viral infections as well.
Benzylic Position Reactions
The benzylic position (adjacent to the benzene ring) is chemically reactive. Researchers might explore substitution reactions at this site, leading to novel derivatives. For example, benzylic halides can undergo SN1 reactions via resonance-stabilized carbocations .
Thiazole Derivatives
Considering the presence of a thiazole moiety, investigations could focus on synthesizing related derivatives. Thiazoles often exhibit diverse biological activities, including antimicrobial effects . Researchers might explore this compound’s potential in combating drug-resistant pathogens.
Mécanisme D'action
Target of Action
The primary target of N-(2-chloro-5-{[(4-chlorophenyl)amino]sulfonyl}phenyl)benzamide is Coagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a blood clot.
Mode of Action
It is believed to interact with its target, coagulation factor x, and potentially inhibit its function . This could lead to alterations in the coagulation cascade, affecting the body’s ability to form blood clots.
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to blood coagulation. By targeting Coagulation factor X, the compound could disrupt the normal functioning of the coagulation cascade
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its interaction with Coagulation factor X. By potentially inhibiting this protein, the compound could affect the body’s ability to form blood clots . .
Propriétés
IUPAC Name |
N-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O3S/c20-14-6-8-15(9-7-14)23-27(25,26)16-10-11-17(21)18(12-16)22-19(24)13-4-2-1-3-5-13/h1-12,23H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISXLNOPJUMCGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-chloro-5-[(4-chlorophenyl)sulfamoyl]phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-allyl-2-[(2-chlorobenzoyl)amino]-5-iodobenzamide](/img/structure/B4085658.png)
![N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-4-nitrobenzamide](/img/structure/B4085672.png)
![N-{3-methoxy-4-[(phenylacetyl)amino]phenyl}-3-nitrobenzamide](/img/structure/B4085679.png)
![methyl 2-cycloheptyl-3-[(2-methylphenyl)amino]-3-oxopropanoate](/img/structure/B4085693.png)
![N-(4-{[(5-nitro-1-naphthyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4085696.png)

![N-[4-(benzoylamino)-3-methoxyphenyl]-3-nitrobenzamide](/img/structure/B4085709.png)
![3-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)-1-(3,4-dimethylphenyl)-2,5-pyrrolidinedione](/img/structure/B4085719.png)
![N-[1-methyl-2-(3-thienyl)ethyl]-2-[6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]acetamide](/img/structure/B4085729.png)
![1'-[(benzoylamino)(imino)methyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4085735.png)
![N-(6-acetyl-1,3-benzodioxol-5-yl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4085741.png)
![N-{4-[6-amino-1-(3-chlorophenyl)-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl}acetamide](/img/structure/B4085755.png)
![3-({[4-(benzoylamino)-3-methoxyphenyl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4085757.png)